1-(2,5-dimethylbenzenesulfonyl)-4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidine
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Description
1-(2,5-dimethylbenzenesulfonyl)-4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidine is a useful research compound. Its molecular formula is C19H21N3O3S2 and its molecular weight is 403.52. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Characterization
The compound of interest is part of a broader category of chemicals that have been explored for their unique structural properties and potential applications in various fields, including medicinal chemistry and materials science. For instance, the synthesis and characterization of related compounds, such as those incorporating piperidine and thiadiazole moieties, have been detailed in studies to understand their molecular structures and properties. These investigations often involve advanced spectroscopic techniques and X-ray crystallography to elucidate the compound's configuration and conformation (S. Naveen et al., 2015).
Biological Activity and Pharmacological Potential
Compounds with structural similarities to 2-(1-((2,5-Dimethylphenyl)sulfonyl)piperidin-4-yl)-5-(furan-2-yl)-1,3,4-thiadiazole have been the subject of pharmacological studies due to their diverse biological activities. Research has focused on their potential as therapeutic agents, exploring properties like antiviral, antibacterial, and anticancer activities. For example, certain derivatives have shown efficacy against tobacco mosaic virus, suggesting a potential for antiviral applications (Zhuo Chen et al., 2010). Additionally, compounds with thiadiazole cores have been evaluated for their antibacterial properties, providing insights into their mechanism of action and potential as antibiotic agents (M. Yazdanian et al., 2020).
Chemical Reactions and Mechanisms
The reactivity of compounds containing piperidine and thiadiazole groups has been investigated to understand their chemical behavior and potential for further functionalization. Studies have explored their participation in various chemical reactions, providing a foundation for developing novel synthetic routes and compounds with enhanced or tailored properties. For instance, the use of piperidine derivatives in sulfur-transfer reactions has been documented, highlighting their versatility in synthesizing sulfur-nitrogen heterocycles (M. Bryce, 1984).
Properties
IUPAC Name |
2-[1-(2,5-dimethylphenyl)sulfonylpiperidin-4-yl]-5-(furan-2-yl)-1,3,4-thiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3S2/c1-13-5-6-14(2)17(12-13)27(23,24)22-9-7-15(8-10-22)18-20-21-19(26-18)16-4-3-11-25-16/h3-6,11-12,15H,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCRFKKWZWXTOFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCC(CC2)C3=NN=C(S3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.